potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
Description
This compound is a potassium salt featuring a hybrid structure:
- Glucose-derived sulfanyl group: The (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (a β-D-glucopyranosyl unit) enhances water solubility and may facilitate glycosylation-dependent biological targeting .
- Ethylideneamino sulfate: The (E)-ethylideneamino linker bridges the indole and glucose units, while the sulfate group contributes to ionic solubility and stability.
This structure combines hydrophilic (sulfate, glucose) and hydrophobic (indole) domains, making it suitable for applications in drug delivery or enzyme inhibition.
Properties
Molecular Formula |
C16H19KN2O9S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)6-9-5-8-3-1-2-4-10(8)17-9;/h1-5,11,13-17,19-22H,6-7H2,(H,23,24,25);/q;+1/p-1/b18-12+;/t11-,13-,14+,15-,16+;/m1./s1 |
InChI Key |
ICVHMAVPAPROCX-YBOYLLCLSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the sugar moiety through glycosylation reactions. The final step involves the sulfation of the compound to introduce the sulfate group. Reaction conditions often include the use of protecting groups to ensure selective reactions and the use of catalysts to enhance reaction efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to remove the sulfate group or modify the sugar moiety.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield desulfated or modified sugar derivatives.
Scientific Research Applications
Potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The sugar moiety can enhance the compound’s solubility and bioavailability, while the sulfate group can influence its overall charge and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Potassium 3-Indolylsulfate
- Structure : Indol-3-yl sulfate with a potassium counterion.
- Key Differences :
- Applications: Known as a uremic toxin, it is a metabolite of tryptophan in gut microbiota .
Potassium 2-Phthalimidoethanesulfonate
- Structure : Phthalimide-linked ethanesulfonate potassium salt.
- Ethanesulfonate group (vs. ethylideneamino sulfate) lacks the imine bond, affecting pH-dependent stability .
- Applications : Used in organic synthesis as a sulfonating agent.
Bis-Glucosylated Crocin Derivatives
- Structure: Features two glucosyl units attached to a carotenoid backbone.
- Key Differences: Carotenoid core (vs. indole) confers antioxidant properties. Dual glucosylation enhances water solubility but lacks the sulfate group .
- Applications : Antioxidant and neuroprotective agents in saffron extracts.
Acesulfame Potassium
- Structure : 6-Methyl-1,2,3-oxathiazin-4-one-2,2-dioxide potassium salt.
- Key Differences: Oxathiazinone ring (vs. indole) and sulfonyl group (vs. sulfate) provide thermal stability and sweetness . Absence of glycosylation limits targeting capabilities.
- Applications: Non-caloric sweetener in food products.
Physicochemical and Pharmacological Comparisons
Table 1. Key Properties of Target Compound vs. Analogs
Structural Impact on Solubility
- The glucosyl-sulfanyl group in the target compound significantly improves aqueous solubility compared to non-glycosylated analogs like potassium 3-indolylsulfate .
- Sulfate esters (target compound) are more prone to hydrolysis under acidic conditions than sulfonates (e.g., acesulfame K) .
Pharmacological Potential
Biological Activity
The compound potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate represents a complex molecular structure with potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects on different biological systems.
Chemical Structure and Properties
The compound is characterized by an indole moiety linked to a trihydroxy sugar derivative through a sulfur-containing linkage. Its structure suggests potential interactions with biological macromolecules, which may underlie its pharmacological effects.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that compounds with indole structures exhibit significant antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various strains of bacteria and fungi. In particular:
- Minimum Inhibitory Concentration (MIC) values for related indole compounds have been reported as low as 0.98 μg/mL against MRSA .
- The compound's structural components suggest it may inhibit biofilm formation in Staphylococcus aureus, enhancing its potential as an antimicrobial agent .
Cytotoxicity and Anticancer Properties
Indole derivatives are well-known for their anticancer activities. Research findings indicate that certain synthesized analogues demonstrate significant cytotoxicity against various cancer cell lines:
- Compounds similar to the target compound displayed IC50 values in the low micromolar range (less than 10 μM) against A549 lung cancer cells .
- The preferential suppression of rapidly dividing cells over non-tumor cells suggests a targeted anticancer effect .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : It could alter the expression of genes related to apoptosis and cell proliferation.
- Interaction with Cell Membranes : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting cellular homeostasis.
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties:
- Research indicates that certain indole compounds can inhibit TNFα signaling pathways, which are crucial in inflammatory responses .
- The modulation of cytokine release may provide therapeutic avenues for conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various indole derivatives, including those structurally similar to the target compound. Results demonstrated:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Indole A | 0.98 | MRSA |
| Indole B | 1.50 | Candida albicans |
| Indole C | 0.75 | E. coli |
These findings suggest that modifications to the indole structure can enhance antimicrobial potency.
Study 2: Cytotoxicity in Cancer Cells
Another research project focused on the cytotoxic effects of indole-based compounds on cancer cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound X | 5 | A549 |
| Compound Y | 7 | HeLa |
| Compound Z | 9 | MCF7 |
The results indicate that these compounds effectively reduce cell viability in a dose-dependent manner.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
